molecular formula C13H20N4O4 B1258507 Pentoxifylline metabolite M-3

Pentoxifylline metabolite M-3

Cat. No.: B1258507
M. Wt: 296.32 g/mol
InChI Key: ZJBOLBRXIQZJSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Pentoxifylline metabolite M-3 involves the reaction of 1,3-dimethylxanthine with 4,5-dihydroxyhexylamine under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide and a catalyst like triethylamine. The mixture is heated to a temperature of around 80°C for several hours to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Pentoxifylline metabolite M-3 undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted purine derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to 100°C. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

Pentoxifylline metabolite M-3 has several scientific research applications:

    Chemistry: It is used as a reference compound in the study of purine derivatives and their chemical properties.

    Biology: The compound is studied for its effects on cellular processes, particularly in relation to its parent compound, pentoxifylline.

    Medicine: Research focuses on its potential therapeutic effects, including its role in improving blood flow and reducing inflammation.

    Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes.

Mechanism of Action

The mechanism of action of Pentoxifylline metabolite M-3 involves its interaction with specific molecular targets and pathways. As a metabolite of pentoxifylline, it is believed to exert similar effects by inhibiting phosphodiesterase, leading to increased levels of cyclic adenosine monophosphate (cAMP) in cells. This results in vasodilation, improved blood flow, and reduced inflammation .

Comparison with Similar Compounds

Pentoxifylline metabolite M-3 can be compared with other similar compounds, such as:

    Pentoxifylline: The parent compound, known for its vasodilatory effects.

    Theobromine: Another purine derivative with similar chemical structure but different pharmacological effects.

    Caffeine: A well-known stimulant with a similar purine structure but distinct biological activity.

This compound is unique due to its specific hydroxylated side chain, which distinguishes it from other purine derivatives and contributes to its unique pharmacological properties .

Properties

Molecular Formula

C13H20N4O4

Molecular Weight

296.32 g/mol

IUPAC Name

1-(4,5-dihydroxyhexyl)-3,7-dimethylpurine-2,6-dione

InChI

InChI=1S/C13H20N4O4/c1-8(18)9(19)5-4-6-17-12(20)10-11(14-7-15(10)2)16(3)13(17)21/h7-9,18-19H,4-6H2,1-3H3

InChI Key

ZJBOLBRXIQZJSF-UHFFFAOYSA-N

Canonical SMILES

CC(C(CCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O)O

Synonyms

lisofylline 4,5-diol
lisofylline-4,5-diol

Origin of Product

United States

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